

# Application Notes and Protocols for Reactions Involving 2-Methoxy-5-methylnicotinic Acid

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## Compound of Interest

Compound Name: 2-Methoxy-5-methylnicotinic acid

Cat. No.: B571803

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for reactions involving **2-Methoxy-5-methylnicotinic acid**. This versatile building block is of significant interest in medicinal chemistry and drug development due to the presence of multiple functional groups that allow for a variety of chemical transformations.<sup>[1]</sup> The protocols outlined below cover the synthesis of **2-Methoxy-5-methylnicotinic acid** and its subsequent use in common synthetic transformations such as amide bond formation and esterification.

## Chemical and Physical Properties

A summary of the key identifiers and properties for **2-Methoxy-5-methylnicotinic acid** is provided in the table below.

Identifier	Value
Systematic Name	2-methoxy-5-methylpyridine-3-carboxylic acid
CAS Number	1227594-72-0
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>3</sub>
Molecular Weight	167.16 g/mol

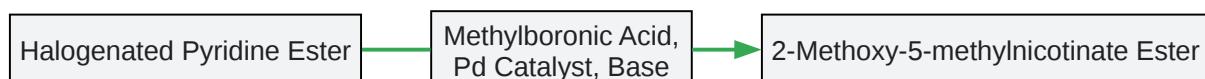
## Synthesis of 2-Methoxy-5-methylnicotinic Acid

While a direct, published synthesis for **2-Methoxy-5-methylnicotinic acid** is not readily available in the searched literature, a plausible synthetic route can be proposed based on established methodologies for analogous pyridine carboxylic acids. The following protocol is a representative example adapted from the synthesis of similar compounds.<sup>[2]</sup>

## Protocol 1: Synthesis of 2-Methoxy-5-methylnicotinic Acid from a Halogenated Pyridine Precursor

This protocol outlines a two-step process involving a Suzuki-Miyaura cross-coupling reaction to introduce the methyl group, followed by hydrolysis of an ester to yield the final carboxylic acid.

### Step 1: Suzuki-Miyaura Coupling



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Caption: Suzuki-Miyaura coupling for the synthesis of a nicotinic acid derivative.

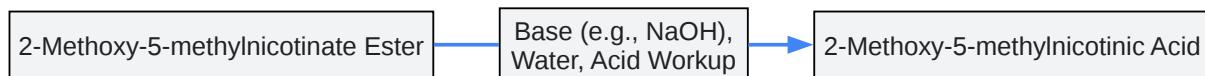
### Materials:

- Methyl 2-methoxy-5-bromonicotinate (1 equivalent)
- Methylboronic acid (1.2 equivalents)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ , 0.02 equivalents)
- Triphenylphosphine ( $\text{PPh}_3$ , 0.08 equivalents)
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ , 2 equivalents)
- 1,4-Dioxane
- Water

### Procedure:

- To a round-bottom flask, add methyl 2-methoxy-5-bromonicotinate, methylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
- Purge the flask with an inert atmosphere (e.g., argon or nitrogen).
- Add degassed 1,4-dioxane and water (4:1 v/v).
- Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

### Step 2: Ester Hydrolysis



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Caption: Hydrolysis of a nicotinate ester to the corresponding carboxylic acid.

### Materials:

- Methyl 2-methoxy-5-methylnicotinate (1 equivalent)
- Sodium hydroxide (NaOH, 2 equivalents)
- Methanol
- Water

- Hydrochloric acid (HCl, 1 M)

Procedure:

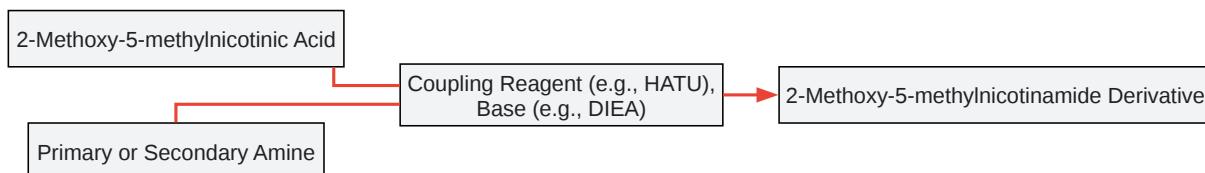
- Dissolve the methyl 2-methoxy-5-methylnicotinate in a mixture of methanol and water.
- Add sodium hydroxide and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
- Remove the methanol under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
- Collect the resulting precipitate by vacuum filtration.
- Wash the solid with cold water and dry under vacuum to yield **2-Methoxy-5-methylnicotinic acid**.

## Reactions of 2-Methoxy-5-methylnicotinic Acid

The carboxylic acid moiety of **2-Methoxy-5-methylnicotinic acid** is a versatile functional group for further synthetic modifications, most commonly through the formation of amide and ester derivatives.

## Protocol 2: Amide Bond Formation

The following protocol describes a general procedure for the coupling of **2-Methoxy-5-methylnicotinic acid** with a primary or secondary amine using a common coupling reagent.



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Caption: General workflow for amide bond formation.

Materials:

- **2-Methoxy-5-methylnicotinic acid** (1 equivalent)
- Amine (primary or secondary, 1.1 equivalents)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 equivalents)
- N,N-Diisopropylethylamine (DIEA, 2 equivalents)
- Dimethylformamide (DMF)

Procedure:

- Dissolve **2-Methoxy-5-methylnicotinic acid** in DMF in a round-bottom flask.
- Add HATU and DIEA to the solution and stir for 10 minutes at room temperature.
- Add the amine to the reaction mixture.
- Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
- Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.
- Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

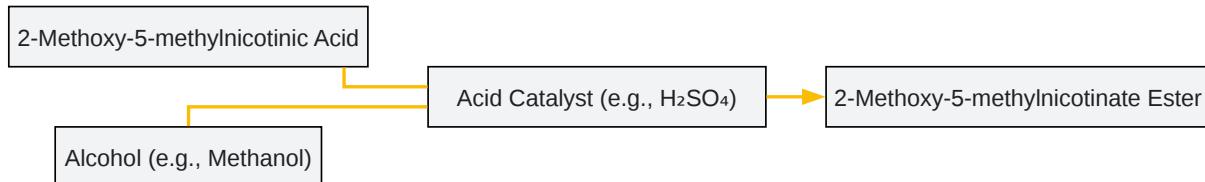
Quantitative Data for Amide Coupling (Representative)

Coupling Reagent	Base	Solvent	Typical Yield (%)
HATU	DIEA	DMF	85-95
EDCI/HOBt	DIEA	DCM	70-90
PyBOP	DIEA	DMF	80-95

Note: Yields are representative and will vary depending on the specific amine used.

## Protocol 3: Esterification

The following protocol details the Fischer esterification of **2-Methoxy-5-methylNicotinic acid** with an alcohol.



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Caption: Fischer esterification of a carboxylic acid.

Materials:

- **2-Methoxy-5-methylNicotinic acid** (1 equivalent)
- Alcohol (e.g., methanol, excess)
- Concentrated sulfuric acid (catalytic amount)

Procedure:

- Suspend **2-Methoxy-5-methylNicotinic acid** in the desired alcohol in a round-bottom flask.

- Carefully add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux and maintain for 4-24 hours, monitoring by TLC.[3]
- After completion, cool the reaction mixture to room temperature.
- Neutralize the excess acid with a saturated solution of sodium bicarbonate.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
- Purify by column chromatography if necessary.

#### Quantitative Data for Fischer Esterification (Representative)

Alcohol	Catalyst	Reaction Time (h)	Typical Yield (%)
Methanol	H <sub>2</sub> SO <sub>4</sub>	8-12	80-90
Ethanol	H <sub>2</sub> SO <sub>4</sub>	12-18	75-85

## Biological Significance and Future Directions

Nicotinic acid and its derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[4] While specific biological data for **2-Methoxy-5-methylnicotinic acid** is not yet widely reported, its structural features make it an attractive scaffold for the development of novel therapeutic agents.[1] Future research may focus on synthesizing a library of derivatives and screening them for various biological activities to identify new lead compounds for drug discovery. The investigation of its derivatives as potential enzyme inhibitors, such as dihydroorotate dehydrogenase (DHODH), could be a promising avenue for developing new immunosuppressive and anti-proliferative drugs.[1]

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## References

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